Fmoc-beta-Ala-D-Trp-OH
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Overview
Description
Fmoc-beta-Ala-D-Trp-OH: is a compound used primarily in the field of peptide synthesis. It is composed of fluorenylmethyloxycarbonyl (Fmoc) protecting group, beta-alanine (beta-Ala), and D-tryptophan (D-Trp). This compound is significant in the synthesis of peptides due to its stability and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-Ala-D-Trp-OH involves the protection of the amino group of beta-alanine with the Fmoc group. This is typically achieved by reacting beta-alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The D-tryptophan is then coupled to the Fmoc-beta-alanine using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane (DCM) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common to purify the synthesized compound .
Chemical Reactions Analysis
Types of Reactions: Fmoc-beta-Ala-D-Trp-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group of beta-alanine.
Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Coupling: DCC and HOBt in DCM or DMF are used for coupling reactions.
Major Products Formed:
Deprotection: Removal of the Fmoc group results in beta-Ala-D-Trp-OH.
Coupling: Formation of longer peptide chains with beta-Ala-D-Trp as part of the sequence.
Scientific Research Applications
Chemistry: Fmoc-beta-Ala-D-Trp-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides and proteins for research and therapeutic purposes .
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding .
Medicine: Peptides containing this compound are explored for their potential therapeutic applications, including as antimicrobial agents, enzyme inhibitors, and in cancer therapy .
Industry: In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The mechanism of action of Fmoc-beta-Ala-D-Trp-OH primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of beta-alanine during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .
Comparison with Similar Compounds
Fmoc-beta-Ala-OH: Similar to Fmoc-beta-Ala-D-Trp-OH but lacks the D-tryptophan moiety.
Fmoc-Ala-OH: Contains alanine instead of beta-alanine.
Fmoc-beta-Ala-Ala-OH: Contains an additional alanine residue.
Uniqueness: this compound is unique due to the presence of D-tryptophan, which can impart specific structural and functional properties to the synthesized peptides. The use of D-amino acids can enhance the stability and bioavailability of peptides, making them more resistant to enzymatic degradation .
Properties
Molecular Formula |
C29H27N3O5 |
---|---|
Molecular Weight |
497.5 g/mol |
IUPAC Name |
(2R)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C29H27N3O5/c33-27(32-26(28(34)35)15-18-16-31-25-12-6-5-7-19(18)25)13-14-30-29(36)37-17-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,16,24,26,31H,13-15,17H2,(H,30,36)(H,32,33)(H,34,35)/t26-/m1/s1 |
InChI Key |
UHMFCICDMSVAOA-AREMUKBSSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O |
Origin of Product |
United States |
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